Triterpenoid
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Overview
Description
Triterpenoids are a class of chemical compounds composed of six isoprene units, resulting in a molecular formula of C30H48. These compounds are widely distributed in nature, found in animals, plants, and fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triterpenoids are typically synthesized through the cyclization of squalene or oxidosqualene. The cyclization process is catalyzed by triterpenoid synthases, which convert these precursors into various this compound structures. The reaction conditions often involve specific enzymes and cofactors that facilitate the formation of the desired this compound scaffold .
Industrial Production Methods: Industrial production of triterpenoids often involves the extraction of these compounds from natural sources, such as plants. Techniques like high-performance liquid chromatography and mass spectrometry are used to isolate and purify triterpenoids from plant extracts. Advances in biotechnology have also enabled the production of triterpenoids through microbial fermentation and genetic engineering .
Chemical Reactions Analysis
Types of Reactions: Triterpenoids undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the triterpenoid structure to enhance its biological activity or to produce derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to reduce triterpenoids, often under mild conditions.
Substitution: Substitution reactions often involve nucleophiles like halides or alcohols, and can be catalyzed by acids or bases
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted this compound derivatives. These derivatives often exhibit enhanced biological activities and are used in various applications .
Scientific Research Applications
Triterpenoids have a wide range of scientific research applications:
Chemistry: Triterpenoids are studied for their complex structures and diverse reactivity, making them valuable in synthetic chemistry and natural product research.
Biology: In biological research, triterpenoids are investigated for their roles in plant defense mechanisms and their interactions with other biological molecules.
Medicine: Triterpenoids exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. .
Industry: Triterpenoids are used in the food and cosmetic industries for their emulsifying and foaming properties. .
Mechanism of Action
The mechanism of action of triterpenoids involves their interaction with specific molecular targets and pathways. For example, triterpenoids can modulate signaling pathways involved in inflammation and cell proliferation. They often target enzymes and receptors, leading to changes in cellular processes and biological responses .
Comparison with Similar Compounds
- Steroids (e.g., cholesterol)
- Saponins (e.g., ginsenosides)
- Triterpenoid acids (e.g., ursolic acid, oleanolic acid) .
Triterpenoids stand out due to their structural diversity and wide range of biological activities, making them unique and valuable in various fields of research and industry.
Properties
CAS No. |
125343-14-8 |
---|---|
Molecular Formula |
C30H48O7S |
Molecular Weight |
552.8 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-9-(sulfooxymethyl)-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O7S/c1-25(2)13-15-30(24(32)33)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(31)27(4,18-37-38(34,35)36)21(26)9-12-29(22,28)6/h7,20-23,31H,8-18H2,1-6H3,(H,32,33)(H,34,35,36)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 |
InChI Key |
XBZYWSMVVKYHQN-MYPRUECHSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)COS(=O)(=O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)O)O)C)C)C2C1)C)C(=O)O)C |
physical_description |
Solid |
Origin of Product |
United States |
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